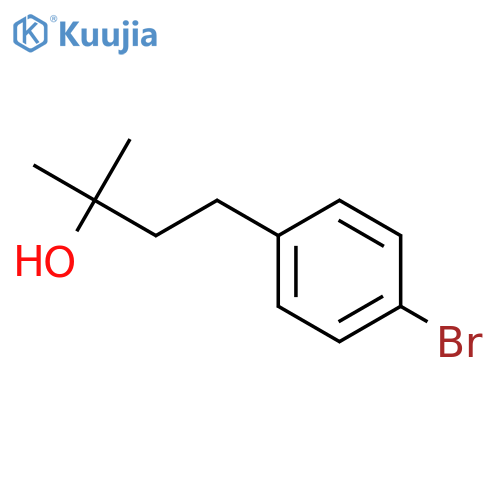Cas no 87077-84-7 (4-(4-bromophenyl)-2-methylbutan-2-ol)

87077-84-7 structure
商品名:4-(4-bromophenyl)-2-methylbutan-2-ol
CAS番号:87077-84-7
MF:C11H15BrO
メガワット:243.140202760696
MDL:MFCD19324708
CID:3162780
PubChem ID:15013146
4-(4-bromophenyl)-2-methylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromophenyl)-2-methyl-2-butanol
- 4-(4-bromophenyl)-2-methylbutan-2-ol
- EN300-1898340
- 87077-84-7
- SCHEMBL20512590
-
- MDL: MFCD19324708
- インチ: InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3
- InChIKey: QCZMTBWJUDJNTC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 242.03063Da
- どういたいしつりょう: 242.03063Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2Ų
4-(4-bromophenyl)-2-methylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898340-10.0g |
4-(4-bromophenyl)-2-methylbutan-2-ol |
87077-84-7 | 10g |
$3500.0 | 2023-06-02 | ||
| Enamine | EN300-1898340-0.25g |
4-(4-bromophenyl)-2-methylbutan-2-ol |
87077-84-7 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1898340-0.05g |
4-(4-bromophenyl)-2-methylbutan-2-ol |
87077-84-7 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1898340-10g |
4-(4-bromophenyl)-2-methylbutan-2-ol |
87077-84-7 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1898340-5g |
4-(4-bromophenyl)-2-methylbutan-2-ol |
87077-84-7 | 5g |
$1614.0 | 2023-09-18 | ||
| abcr | AB556588-1 g |
4-(4-Bromophenyl)-2-methylbutan-2-ol; . |
87077-84-7 | 1g |
€566.50 | 2022-08-31 | ||
| abcr | AB556588-5g |
4-(4-Bromophenyl)-2-methylbutan-2-ol; . |
87077-84-7 | 5g |
€1767.00 | 2023-08-31 | ||
| abcr | AB556588-5 g |
4-(4-Bromophenyl)-2-methylbutan-2-ol; . |
87077-84-7 | 5g |
€1,609.50 | 2022-08-31 | ||
| abcr | AB556588-1g |
4-(4-Bromophenyl)-2-methylbutan-2-ol; . |
87077-84-7 | 1g |
€619.00 | 2023-08-31 | ||
| Enamine | EN300-1898340-1g |
4-(4-bromophenyl)-2-methylbutan-2-ol |
87077-84-7 | 1g |
$557.0 | 2023-09-18 |
4-(4-bromophenyl)-2-methylbutan-2-ol 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
3. Water
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
87077-84-7 (4-(4-bromophenyl)-2-methylbutan-2-ol) 関連製品
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
